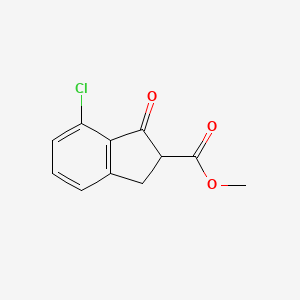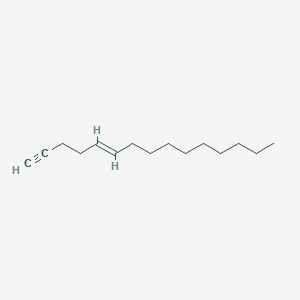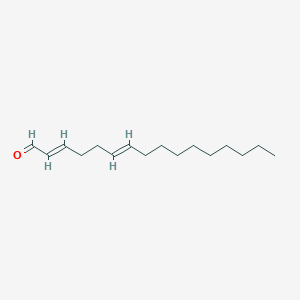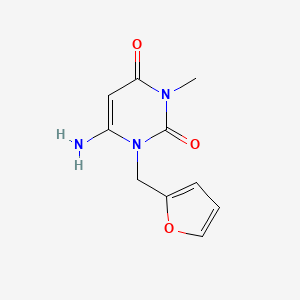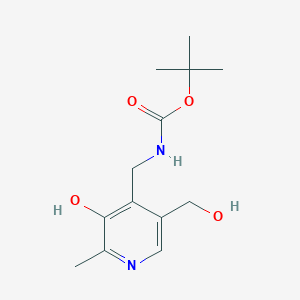
1,3,5-Trihexylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trihexylbenzene is a useful research compound. Its molecular formula is C₂₄H₄₂ and its molecular weight is 330.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Medicinal Chemistry
1,3,5-Triisopropylbenzene, a close derivative of 1,3,5-Trihexylbenzene, is efficiently oxidized using N-hydroxyphthalimide (NHPI) as a catalyst, yielding phenol derivatives that are valuable as pharmaceutical starting materials (Aoki et al., 2005).
2. Photolysis and Chemical Stability Studies
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), another derivative, is notable for its stability but exhibits sensitivity to light, producing a long-lived free radical upon photolysis. The mechanism involves intersystem crossing and NO2-ONO isomerization, leading to the formation of a phenoxyl radical (Xiong et al., 2014).
3. Electrochemistry and Material Science
Star-shaped compounds based on 1,3,5-triarylbenzenes, which include derivatives of this compound, have been studied for their electrochemical properties. These compounds exhibit complex redox behavior and have potential applications in organic electronics (Rapta et al., 2012).
4. Organic Frameworks and Porous Materials
1,3,5-Triformylbenzene and its derivatives are used in synthesizing covalent organic frameworks (COFs), which are highly crystalline, stable, and porous materials, broadening the scope of applications in material science (Uribe-Romo et al., 2011).
5. Polymer Science and Catalysis
Wirkmechanismus
Target of Action
1,3,5-Trihexylbenzene is a complex organic compound that has been studied for its potential applications in various fields. It’s worth noting that similar compounds, such as 1,3,5-trimethylbenzene, have been studied for their interactions with atmospheric radicals .
Mode of Action
Research on similar compounds, such as 1,3,5-trimethylbenzene, suggests that these types of compounds can undergo atmospheric oxidation reactions with oh radicals . These reactions involve the formation of a bicyclic peroxy radical (BPR), which is a key intermediate during the oxidation process .
Biochemical Pathways
Studies on similar compounds suggest that they can participate in atmospheric oxidation processes . For instance, 1,3,5-trimethylbenzene can react with OH radicals to form a bicyclic peroxy radical (BPR), which can further react to form various products .
Result of Action
Similar compounds have been studied for their potential to participate in atmospheric oxidation processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the atmospheric oxidation of similar compounds can be affected by the presence of OH radicals . .
Biochemische Analyse
Biochemical Properties
It is known that benzene derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure of the derivative and the biomolecules involved
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other benzene derivatives .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1,3,5-Trihexylbenzene in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,3,5-Trihexylbenzene can be achieved through a Friedel-Crafts alkylation reaction using benzene as the starting material and hexyl chloride as the alkylating agent. The reaction is catalyzed by aluminum chloride and requires careful control of reaction conditions to prevent over-alkylation. The product can be purified through recrystallization or column chromatography.", "Starting Materials": [ "Benzene", "Hexyl chloride", "Aluminum chloride", "Anhydrous conditions" ], "Reaction": [ "Add anhydrous aluminum chloride to a mixture of benzene and hexyl chloride in a dry solvent such as dichloromethane or chloroform", "Stir the mixture at a low temperature (0-5°C) for several hours to allow for the Friedel-Crafts alkylation reaction to occur", "Quench the reaction with a weak acid such as dilute hydrochloric acid to destroy excess aluminum chloride", "Extract the product with a non-polar solvent such as diethyl ether or hexane", "Wash the organic layer with water and dry over anhydrous magnesium sulfate", "Concentrate the product under reduced pressure and purify through recrystallization or column chromatography" ] } | |
CAS-Nummer |
29536-28-5 |
Molekularformel |
C₂₄H₄₂ |
Molekulargewicht |
330.59 |
Herkunft des Produkts |
United States |
Q1: What is a notable characteristic of the 1,3,5-trihexylbenzene synthesis method described in the research?
A1: The research highlights a method for producing this compound through the cyclotrimerization of oct-1-yne using a PdCl2/CuCl2 catalyst in a poly(ethylene glycol)-400 (PEG-400) medium []. The significance lies in the method's high yield and environmentally benign conditions, utilizing a recyclable catalyst system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


